molecular formula C7H12N2O B15329048 2-(Piperidin-4-yloxy)acetonitrile

2-(Piperidin-4-yloxy)acetonitrile

Cat. No.: B15329048
M. Wt: 140.18 g/mol
InChI Key: YVFHVBCRKOZQGU-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)acetonitrile: is an organic compound with the molecular formula C7H12N2O It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yloxy)acetonitrile typically involves the reaction of piperidine with chloroacetonitrile under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the piperidine ring attacks the carbon atom in chloroacetonitrile, displacing the chlorine atom and forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-4-yloxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oximes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-(Piperidin-4-yloxy)acetonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also be used in the development of new bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also be employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxy)acetonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-(Piperidin-4-yl)acetonitrile: Similar structure but lacks the oxygen atom.

    4-(Piperidin-1-yl)butanenitrile: Contains a longer carbon chain.

    2-(Morpholin-4-yloxy)acetonitrile: Contains a morpholine ring instead of a piperidine ring.

Uniqueness: 2-(Piperidin-4-yloxy)acetonitrile is unique due to the presence of both a piperidine ring and a nitrile group, which confer distinct chemical reactivity and potential biological activity. The oxygen atom in the structure may also influence its solubility and interaction with biological targets.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-piperidin-4-yloxyacetonitrile

InChI

InChI=1S/C7H12N2O/c8-3-6-10-7-1-4-9-5-2-7/h7,9H,1-2,4-6H2

InChI Key

YVFHVBCRKOZQGU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCC#N

Origin of Product

United States

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